Cabergoline - 81409-90-7

Cabergoline

Catalog Number: EVT-262391
CAS Number: 81409-90-7
Molecular Formula: C26H37N5O2
Molecular Weight: 451.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cabergoline is an N-acylurea that is (8R)-ergoline-8-carboxamide in which the hydrogen attached to the piperidine nitrogen (position 6) is substituted by an allyl group and the hydrogens attached to the carboxamide nitrogen are substituted by a 3-(dimethylamino)propyl group and an N-ethylcarbamoyl group. A dopamine D2 receptor agonist, cabergoline is used in the management of Parkinson's disease and of disorders associated with hyperprolactinaemia. It has a role as a dopamine agonist, an antiparkinson drug and an antineoplastic agent.
Cabergoline, an ergot derivative, is a long-acting dopamine agonist and prolactin inhibitor. It is used to treat hyperprolactinemic disorders and Parkinsonian Syndrome. Cabergoline possesses potent agonist activity on dopamine D2 receptors.
Cabergoline is an Ergot Derivative.
Cabergoline is a synthetic ergoline derivative and a long-acting dopamine receptor agonist with high affinity for the dopamine D2 receptor. Cabergoline exerts an inhibitory effect on prolactin secretion by acting on dopamine receptors present in pituitary lactotrophs. This drug also binds to dopamine D2 receptors in the corpus striatum, thereby mimicking the actions of dopamine on motor control. Cabergoline also possesses antioxidant and neuroprotective properties due to its free radical scavenging activity. Cabergoline is used in the treatment of Parkinson's disease and in the treatment of hyperprolactinemia.
Cabergoline is only found in individuals that have used or taken this drug. It is a long-acting dopamine agonist and prolactin inhibitor. It is used to treat hyperprolactinemic disorders and Parkinsonian Syndrome. Cabergoline possesses potent agonist activity on dopamine D2 receptors. The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors. Receptor-binding studies indicate that cabergoline has low affinity for dopamine D1, alpha1,- and alpha2- adrenergic, and 5-HT1- and 5-HT2-serotonin receptors.
An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.

Bromocriptine

Levodopa

    Relevance: While not structurally related to cabergoline, levodopa is relevant because both drugs are used in the treatment of Parkinson’s disease. One paper discussed the cost-effectiveness of cabergoline compared to levodopa monotherapy for patients 60 years of age or older with early Parkinson's disease []. The authors concluded that cabergoline may be a cost-effective alternative to levodopa for the initial treatment of Parkinson's disease in patients older than 60 years [].

Medroxyprogesterone Acetate (MPA)

FCE-27395

    Compound Description: FCE-27395 is a demethylated derivative of cabergoline that is identified as a major metabolite of cabergoline in rats. [].

    Relevance: FCE-27395 is a structurally-related metabolite of cabergoline. The identification of FCE-27395 as a major metabolite in rats suggests that this compound may contribute to the pharmacological effects of cabergoline [].

α-Dihydroergocryptine

    Relevance: One study investigated the efficacy and adverse events of α-dihydroergocryptine with cabergoline in patients with fibrocystic breast disease []. The study found that both treatments led to improvements, but α-dihydroergocryptine showed a trend toward better tolerability [].

6. Octreotide* Compound Description: Octreotide is a somatostatin analog that mimics the effects of naturally occurring somatostatin, inhibiting the release of various hormones, including growth hormone. It is commonly used in the management of acromegaly and neuroendocrine tumors.* Relevance: One study examined the effects of adding cabergoline to oral octreotide capsules in patients with acromegaly who were inadequately controlled with octreotide monotherapy []. The study found that the combination therapy effectively improved biochemical control by reducing IGF-I levels without significant adverse events []. This suggests that cabergoline can be a beneficial adjunctive treatment option for some acromegaly patients who do not achieve optimal control with somatostatin analogs alone.

Pergolide

Pramipexole

Ropinirole

UNC9994

    Relevance: While not structurally related to cabergoline, UNC9994 has potential implications for treating prolactinomas. One study explored the efficacy of a β-arrestin 2-biased DRD2 agonist, UNC9994, in comparison to the unbiased agonist cabergoline in PRL-secreting and NF-PitNET cells []. In a cabergoline-resistant PRL-PitNET primary culture, UNC9994 inhibited cell proliferation and PRL release [].

Source and Classification

Cabergoline is derived from ergot alkaloids, specifically synthesized from 9,10-dihydrolysergic acid. The compound falls under the pharmacological classification of dopamine agonists, which are compounds that mimic the action of dopamine in the brain. Its structure allows it to effectively bind to dopamine receptors, thus modulating neurotransmitter release .

Synthesis Analysis

Methods of Synthesis

The synthesis of cabergoline has evolved over time to improve efficiency and safety. The traditional method involved reacting an amide with ethyl isocyanate at elevated temperatures, which posed safety hazards due to the toxicity of ethyl isocyanate. An improved synthesis method utilizes phenyl chloroformate followed by ethylamine to form the desired N-acylurea structure in a more controlled manner .

Technical Details

The synthesis typically begins with 9,10-dihydrolysergic acid as a starting material. The process involves several key steps:

  1. Formation of an amide from 9,10-dihydrolysergic acid.
  2. Reaction with phenyl chloroformate to create a reactive intermediate.
  3. Subsequent reaction with ethylamine to yield cabergoline.
    This method not only enhances yield but also minimizes the formation of hazardous by-products .
Molecular Structure Analysis

Structure and Data

Cabergoline has a complex molecular structure characterized by its unique arrangement of atoms that allows it to interact effectively with dopamine receptors. The molecular formula for cabergoline is C23H32N4O3, and its molecular weight is approximately 396.53 g/mol. The structure features an indole ring system fused with a quinoline moiety and incorporates an N-acylurea functional group, which is crucial for its biological activity .

Chemical Reactions Analysis

Reactions Involved

Cabergoline undergoes various chemical reactions during its synthesis and metabolism:

  • Formation of N-acylurea: This reaction is central to synthesizing cabergoline from its amide precursor.
  • Hydrolysis: Cabergoline can be hydrolyzed under certain conditions, leading to the formation of several impurities such as cabergolinic acid.
  • Oxidation: Under specific conditions, cabergoline may oxidize to form products with altered pharmacological properties .

Technical Details

The synthesis reactions are typically monitored using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure purity and identify any by-products formed during the synthesis process .

Mechanism of Action

Cabergoline primarily acts as a selective agonist for dopamine D2 receptors in the brain. Upon binding to these receptors, it mimics the action of dopamine, leading to decreased secretion of prolactin from the anterior pituitary gland. This mechanism not only helps in managing conditions associated with elevated prolactin levels but also influences other neurological pathways that may be beneficial in treating Parkinson's disease and similar disorders .

Data on Mechanism

Pharmacokinetic studies indicate that cabergoline has a long half-life (approximately 63-109 hours), allowing for once or twice weekly dosing regimens in clinical settings. Its bioavailability after oral administration is approximately 87%, making it effective for systemic therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cabergoline typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges between 165°C and 170°C.

Chemical Properties

  • Stability: Cabergoline exhibits stability under normal storage conditions but can degrade when exposed to light or moisture.
  • pH: The pH range for stability is generally between 4 and 7.

These properties are critical for formulation development and ensuring effective delivery in pharmaceutical applications .

Applications

Cabergoline's primary application lies in treating hyperprolactinemia, where it effectively reduces prolactin levels, alleviating symptoms such as infertility and menstrual irregularities. Additionally, ongoing research explores its potential benefits in treating Parkinson's disease due to its dopaminergic effects. Studies have indicated that cabergoline may enhance motor function and reduce symptoms associated with this neurodegenerative disorder . Its applications are expanding into other areas such as restless legs syndrome and certain types of pituitary tumors.

Properties

CAS Number

81409-90-7

Product Name

Cabergoline

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C26H37N5O2

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1

InChI Key

KORNTPPJEAJQIU-KJXAQDMKSA-N

SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Solubility

Insoluble
6.40e-02 g/L

Synonyms

1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate
Cabaser
Cabaseril
cabergoline
cabergoline diphosphate
Dostinex
FCE 21336
FCE-21336
Galastop

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.